molecular formula C12H13NO B13819396 Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-

Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-

Cat. No.: B13819396
M. Wt: 187.24 g/mol
InChI Key: HNDMCTRQLIDLIK-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- is an organic compound with a unique structure that includes an acetamide group attached to a 2-methylphenyl and a propynyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- typically involves the reaction of 2-methylphenylacetylene with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-methylphenyl)-: This compound has a similar structure but lacks the propynyl group.

    Acetamide, N-methyl-N-(2-methylphenyl)-: This compound includes a methyl group instead of the propynyl group.

Uniqueness

Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-[1-(2-methylphenyl)prop-2-ynyl]acetamide

InChI

InChI=1S/C12H13NO/c1-4-12(13-10(3)14)11-8-6-5-7-9(11)2/h1,5-8,12H,2-3H3,(H,13,14)

InChI Key

HNDMCTRQLIDLIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C#C)NC(=O)C

Origin of Product

United States

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